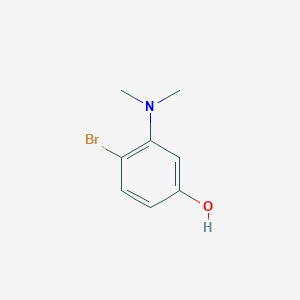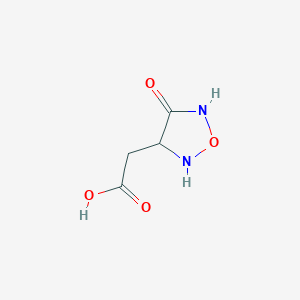
1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4,5-dimethoxy-2-nitrophenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4,5-dimethoxy-2-nitrophenyl)methyl ester is a chemical compound with the molecular formula C17H24N2O6 and a molecular weight of 352.38 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring substituted with dimethyl groups and a nitrophenyl ester moiety.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4,5-dimethoxy-2-nitrophenyl)methyl ester typically involves the esterification of 1-Piperidinecarboxylic acid, 2,6-dimethyl- with (4,5-dimethoxy-2-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4,5-dimethoxy-2-nitrophenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4,5-dimethoxy-2-nitrophenyl)methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4,5-dimethoxy-2-nitrophenyl)methyl ester involves its interaction with specific molecular targets and pathways. The ester moiety can undergo hydrolysis to release the active piperidinecarboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4,5-dimethoxy-2-nitrophenyl)methyl ester can be compared with other similar compounds, such as:
- 1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4-methoxyphenyl)methyl ester
- 1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4-nitrophenyl)methyl ester
- 1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4,5-dimethoxyphenyl)methyl ester
Properties
Molecular Formula |
C17H24N2O6 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl 2,6-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O6/c1-11-6-5-7-12(2)18(11)17(20)25-10-13-8-15(23-3)16(24-4)9-14(13)19(21)22/h8-9,11-12H,5-7,10H2,1-4H3 |
InChI Key |
GXPGUGRGRLIUPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,8-Trioxabicyclo[5.1.0]octane, 4,4-dimethyl-, cis-](/img/structure/B12330950.png)



![((3aR,4R,6R,6aR)-6-((E)-4-(hydroxyimino)-2-oxotetrahydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B12330966.png)
![2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12330967.png)
![6-chloro-2,3-dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12330976.png)
![[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B12330982.png)



![1-O-benzyl 4-O-tert-butyl (3aR,6S,6aS)-6-hydroxy-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/structure/B12331000.png)


